Cas no 937-05-3 (cis-4-(tert-Butyl)Cyclohexanol)

Il cis-4-(tert-Butil)cicloesanolo è un composto organico ciclico appartenente alla classe degli alcoli secondari, caratterizzato dalla presenza di un gruppo idrossile (-OH) e di un gruppo terz-butile (-C(CH₃)₃) in posizione cis sul nucleo cicloesanico. La sua struttura conferisce proprietà stereochimiche rilevanti, rendendolo utile come intermedio sintetico in chimica fine, nella produzione di fragranze e nella sintesi di farmaci. La conformazione cis favorisce una maggiore reattività selettiva in reazioni di riduzione e ossidazione. Grazie alla sua stabilità termica e alla bassa volatilità, è impiegato anche come modificatore di viscosità in formulazioni speciali. La purezza elevata e la bassa reattività collaterale lo rendono adatto per applicazioni ad alta precisione.
cis-4-(tert-Butyl)Cyclohexanol structure
937-05-3 structure
Product Name:cis-4-(tert-Butyl)Cyclohexanol
Numero CAS:937-05-3
MF:C10H20O
MW:156.265203475952
MDL:MFCD00070476
CID:808128
PubChem ID:87564204
Update Time:2025-11-02

cis-4-(tert-Butyl)Cyclohexanol Proprietà chimiche e fisiche

Nomi e identificatori

    • cis-4-tert-Butylcyclohexanol
    • cis-4-(tert-Butyl)cyclohexanol
    • Cyclohexanol,4-(1,1-dimethylethyl)-, cis-
    • 4-{[(2-chloroethyl)(nitroso)carbamoyl](methyl)amino}cyclohexanecarboxylic acid
    • 4-cis-tert-butylcyclohexanol
    • cis-4-({[(2-chloroethyl)nitrosoamino]carbonyl}methylamino)cyclohexanecarboxylic acid
    • cis-4-(1,1-dimethylethyl)cyclohexanol
    • cis-4-tert-butylcyclohecanol
    • N-Me-CCCNU
    • N-Me-cis-Acid
    • cis-1-tert-Butyl-4-cyclohexanol
    • cis-4-tert-Butyl-1-cyclohexanol
    • 4-tert-Butylcyclohexanol
    • trans-4-tert-butylcyclohexanol
    • 4-(tert-Butyl)cyclohexanol
    • Cyclohexanol, 4-(1,1-dimethylethyl)-
    • 4-tert-butylcyclohexan-1-ol
    • Padaryl
    • p-tert-Butylcyclohexanol
    • trans-4-(tert-Butyl)cyclohexanol
    • CYCLOHEXANOL, 4-tert-BUTYL-
    • Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-
    • Cyclohexanol, 4-(1,1-dimethylethyl)-, trans-
    • 4-t-Butylcyclohexanol
    • 4-tert-Butyl cyclohexanol
    • cis-4-t
    • cis-4-(1,1-Dimethylethyl)cyclohexanol (ACI)
    • Cyclohexanol, 4-tert-butyl-, cis- (8CI)
    • cis-p-tert-Butylcyclohexanol
    • cis-4-(tert-Butyl)Cyclohexanol
    • MDL: MFCD00070476
    • Inchi: 1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3/t8-,9+
    • Chiave InChI: CCOQPGVQAWPUPE-DTORHVGOSA-N
    • Sorrisi: C([C@@H]1CC[C@H](O)CC1)(C)(C)C

Proprietà calcolate

  • Massa esatta: 156.15100
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 115
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 3
  • Superficie polare topologica: 20.2

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.920
  • Punto di fusione: 80.0 to 84.0 deg-C
  • Punto di ebollizione: 214 ºC
  • Punto di infiammabilità: 105 ºC
  • Indice di rifrazione: 1.4583 (estimate)
  • PSA: 20.23000
  • LogP: 2.58360
  • Solubilità: Non determinato

cis-4-(tert-Butyl)Cyclohexanol Informazioni sulla sicurezza

cis-4-(tert-Butyl)Cyclohexanol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153951-1G
cis-4-(tert-Butyl)Cyclohexanol
937-05-3 >98.0%(GC)
1g
¥1622.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153951-5G
cis-4-(tert-Butyl)Cyclohexanol
937-05-3 >98.0%(GC)
5g
¥4795.90 2023-09-03
Chemenu
CM202197-5g
cis-4-(tert-Butyl)cyclohexanol
937-05-3 95%
5g
$617 2021-06-15
Fluorochem
228095-250mg
cis-4-(tert-Butyl)cyclohexanol
937-05-3 95%
250mg
£38.00 2022-02-28
Fluorochem
228095-1g
cis-4-(tert-Butyl)cyclohexanol
937-05-3 95%
1g
£76.00 2022-02-28
Fluorochem
228095-5g
cis-4-(tert-Butyl)cyclohexanol
937-05-3 95%
5g
£225.00 2022-02-28
Fluorochem
228095-25g
cis-4-(tert-Butyl)cyclohexanol
937-05-3 95%
25g
£816.00 2022-02-28
TRC
C273180-25mg
cis-4-(tert-Butyl)Cyclohexanol
937-05-3
25mg
$ 465.00 2022-04-01
TRC
C273180-50mg
cis-4-(tert-Butyl)Cyclohexanol
937-05-3
50mg
$ 775.00 2022-04-01
TRC
C273180-100mg
cis-4-(tert-Butyl)Cyclohexanol
937-05-3
100mg
$ 1240.00 2022-04-01

cis-4-(tert-Butyl)Cyclohexanol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Borate(1-), tris(1,2-dimethylpropyl)hydro-, lithium (1:1), (T-4)- ;  -78 °C
Riferimento
Lithium trisiamylborohydride
Zaidlewicz, Marek; Brown, Herbert C., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Isopropanol Catalysts: Magnesium oxide ,  Alumina Solvents: Isopropanol
Riferimento
Meerwein-Ponndorf-Verley reduction of cycloalkanones over magnesium-aluminum oxide
Aramendia, Maria A.; Borau, Victoriano; Jimenez, Cesar; Marinas, Jose M.; Ruiz, Jose R.; et al, Journal of the Chemical Society, 2002, (6), 1122-1125

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Water
1.2 Solvents: Ethyl acetate
Riferimento
Microbial reduction of cyclohexanones
De Conti, R. M.; Porto, A. L. M.; Augusto, J.; Rodrigues, R.; Moran, P. J. S.; et al, Journal of Molecular Catalysis B: Enzymatic, 2001, 11(4-6), 233-236

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: NADPH ,  Carbonyl reductase Solvents: Isopropanol ;  16 h, rt
Riferimento
Bioreduction using immobilized carbonyl reductase technology
Mangan, David P.; Moody, Thomas S., Practical Methods for Biocatalysis and Biotransformations 2, 2012, 116, 116-118

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: NAD ,  Isopropanol Catalysts: Carbonyl reductase Solvents: tert-Butyl methyl ether ,  Water ;  22 h, pH 7, 45 °C
Riferimento
A Facile Stereoselective Biocatalytic Route to the Precursor of Woody Acetate
Brown, Gareth; Mangan, David; Miskelly, Iain; Moody, Thomas S., Organic Process Research & Development, 2011, 15(5), 1036-1039

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: (T-4)-(1-Azabicyclo[2.2.2]octane)chlorodihydroaluminum Solvents: Tetrahydrofuran ;  15 - 18 h, rt
1.2 Reagents: Water ;  rt
Riferimento
Tertiary amine and N-heterocyclic carbene coordinated haloalanes - synthesis, structure, and application
Alexander, Sean G.; Cole, Marcus L.; Forsyth, Craig M., Chemistry - A European Journal, 2009, 15(36), 9201-9214

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Borate(1-), dihydro(2-methyl-2-propanolato)(1,1,2-trimethylpropyl)-, lithium, (T… Solvents: Pentane ,  Tetrahydrofuran
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
Riferimento
Reaction of lithium (2,3-dimethyl-2-butyl)-t-butoxyborohydride with selected organic compounds containing representative functional groups
Cha, Jin Soon; Lee, Dae Yon, Bulletin of the Korean Chemical Society, 2002, 23(6), 856-860

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)- Solvents: Tetrahydrofuran
Riferimento
A new class of stereoselective reducing agents, potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes
Cha, Jin Soon; Yoon, Mal Sook; Kim, Young Shick; Lee, Kwang Woo, Tetrahedron Letters, 1988, 29(9), 1069-70

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Isopropanol ;  6 h, 5 atm, 60 °C
Riferimento
Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions
Maegawa, Tomohiro; Akashi, Akira; Yaguchi, Kiichiro; Iwasaki, Yohei; Shigetsura, Masahiro; et al, Chemistry - A European Journal, 2009, 15(28), 6953-6963

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ;  2 h, -78 °C; overnight, rt; rt → 0 °C
1.2 Solvents: Water ;  0 °C; 0 °C → rt
1.3 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  2 h, rt
Riferimento
Low-temperature X-ray structural studies of the ester and ether derivatives of cis- and trans-4-tert-butyl cyclohexanol and 2-adamantanol: application of the variable oxygen probe to determine the relative σ-donor ability of C-H and C-C bonds
Spiniello, Marisa; White, Jonathan M., Organic & Biomolecular Chemistry, 2003, 1(17), 3094-3101

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Water ,  Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-
1.3 Reagents: Potassium carbonate ,  Hydrogen peroxide Solvents: Tetrahydrofuran
Riferimento
Preparation of potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes and their stereoselectivity in the reduction of cyclic ketones
Cha, Jin Soon; Yoon, Mal Sook; Lee, Kwang Woo; Lee, Jae Cheol, Heterocycles, 1988, 27(6), 1455-60

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Borate(1-), [1,2:5,6-bis-O-(1-methylethylidene)-α-D-glucofuranosato-κO3]-1,5-cyc… Solvents: Tetrahydrofuran
Riferimento
Chiral synthesis via organoboranes. 15. Selective reductions. 42. Asymmetric reduction of representative prochiral ketones with potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane
Brown, Herbert C.; Cho, Byung Tae; Park, Won Suh, Journal of Organic Chemistry, 1988, 53(6), 1231-8

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Tris(1-methylpropyl)borane ,  Aluminate(1-), hydrotrimethoxy-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
Riferimento
Reductions by metal alkoxyaluminum hydrides
Malek, Jaroslav, Organic Reactions (Hoboken, 1985, 34,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium borohydride Catalysts: Polyethylene glycol dimethyl ether Solvents: Polyethylene glycol dimethyl ether ;  9 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Chemoselective reduction of aldehydes in the presence of ketones with NaBH4 in polyethylene glycol dimethyl ethers
Tanemura, Kiyoshi; Suzuki, Tsuneo; Nishida, Yoko; Satsumabayashi, Koko; Horaguchi, Takaaki, Synthetic Communications, 2005, 35(6), 867-872

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Borate(1-), hydro(phenylmethyl)bis[2,4,6-tris(1-methylethyl)phenyl]-, potassium,… Solvents: Tetrahydrofuran
1.2 Reagents: Water Solvents: Diethyl ether
Riferimento
Preparation and use of sterically hindered organobis(2,4,6-triisopropylphenyl)hydroborates and their polystyrene derivatives for the diastereoselective reduction of ketones
Smith, Keith; El-Hiti, Gamal A.; Hou, Duanjie; DeBoos, Gareth A., Journal of the Chemical Society, 1999, (19), 2807-2812

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Borate(1-), ethylhydrobis[2,4,6-tris(1-methylethyl)phenyl]-, lithium, (T-4)- Solvents: Tetrahydrofuran
Riferimento
Hindered organoboron groups in organic synthesis. 16. Preparation and use of lithium ditripylethylhydroborate for the diastereoselective reduction of cyclohexanones
Smith, Keith; Pelter, Andrew; Norbury, Andrew, Tetrahedron Letters, 1991, 32(43), 6243-6

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Borate(1-), tris(1,2-dimethylpropyl)hydro-, sodium, (T-4)- Solvents: Diethyl ether
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
Riferimento
Reaction of trialkylboranes with sodium diethyldihydroaluminate in the presence of 1,4-diazabicyclo[2.2.2]octane. A convenient, general method for preparation of sodium trialkylborohydrides
Hubbard, John L.; Fuller, Joseph C.; Jackson, Thomas C.; Singaram, Bakthan, Tetrahedron, 1993, 49(37), 8311-16

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Lithium tri-sec-butylborohydride
Riferimento
Conformational Control of Initiation Rate in Hoveyda-Grubbs Precatalysts
Gregg, Zackary R.; Griffiths, Justin R.; Diver, Steven T., Organometallics, 2018, 37(10), 1526-1533

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Boron trifluoride etherate ,  Rhodium ,  Titania Solvents: Cyclohexane
Riferimento
Process for the preparation of cyclohexanol derivatives
, European Patent Organization, , ,

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Isopropanol ,  Sodium carbonate Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) Solvents: Isopropanol ,  Water ;  3 h, 80 °C
Riferimento
The biphasic transfer hydrogenation of aldehydes and ketones with isopropanol catalyzed by water-soluble rhodium complexes
Ajjou, Abdelaziz Nait; Pinet, Jean-Louis, Journal of Molecular Catalysis A: Chemical, 2004, 214(2), 203-206

cis-4-(tert-Butyl)Cyclohexanol Raw materials

cis-4-(tert-Butyl)Cyclohexanol Preparation Products

cis-4-(tert-Butyl)Cyclohexanol Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:937-05-3)cis-4-(tert-Butyl)Cyclohexanol
Numero d'ordine:A859665
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:19
Prezzo ($):348.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937-05-3)cis-4-(tert-Butyl)Cyclohexanol
A859665
Purezza:99%
Quantità:5g
Prezzo ($):348.0
Email